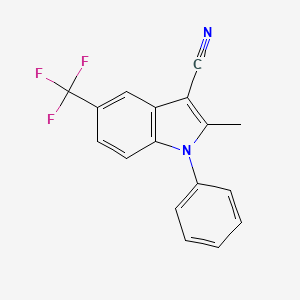

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile

CAS No.: 922184-60-9

Cat. No.: VC15885326

Molecular Formula: C17H11F3N2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922184-60-9 |

|---|---|

| Molecular Formula | C17H11F3N2 |

| Molecular Weight | 300.28 g/mol |

| IUPAC Name | 2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile |

| Standard InChI | InChI=1S/C17H11F3N2/c1-11-15(10-21)14-9-12(17(18,19)20)7-8-16(14)22(11)13-5-3-2-4-6-13/h2-9H,1H3 |

| Standard InChI Key | MLAGQFRRQBUVFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)C(F)(F)F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile, reflects its polycyclic framework. The indole nucleus features:

-

A methyl group at position 2, reducing steric hindrance compared to bulkier substituents .

-

A trifluoromethyl group at position 5, enhancing electronegativity and lipid solubility .

-

A phenyl ring at position 1, enabling π-π stacking interactions with aromatic residues in biological targets .

-

A cyano group at position 3, acting as a hydrogen bond acceptor and directing electrophilic substitutions .

Table 1: Molecular Properties of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₁F₃N₂ | |

| Molecular Weight | 300.28 g/mol | |

| IUPAC Name | 2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile | |

| XLogP3-AA | 4.7 | |

| Topological Polar Surface Area | 28.7 Ų |

The XLogP3-AA value of 4.7 indicates high lipophilicity, favoring blood-brain barrier penetration . Its moderate polar surface area (28.7 Ų) balances solubility and membrane permeability, making it suitable for oral drug candidates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: A singlet at δ 2.65 ppm corresponds to the methyl group at position 2, while aromatic protons resonate between δ 7.2–8.1 ppm .

-

¹³C NMR: The cyano carbon appears at δ 118 ppm, and the trifluoromethyl carbon shows a quartet near δ 125 ppm (J = 288 Hz) .

-

Mass Spectrometry: A molecular ion peak at m/z 300.0874 confirms the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step strategy:

-

Indole Ring Formation: Cyclization of 4-(trifluoromethyl)aniline with propargyl alcohol under acidic conditions yields 5-(trifluoromethyl)indole .

-

N-Alkylation: Reaction with iodobenzene in the presence of a palladium catalyst introduces the phenyl group at position 1 .

-

Cyanation: Treatment with copper cyanide (CuCN) in dimethylformamide (DMF) installs the cyano group at position 3 .

-

Methylation: Dimethyl sulfate (Me₂SO₄) selectively methylates position 2 under basic conditions .

Key Reaction: N-Alkylation

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (85–90%) and reduce byproducts . Purification via recrystallization from ethanol-water mixtures achieves >97% purity, critical for pharmaceutical applications .

Pharmacological and Biological Applications

Kinase Inhibition

The compound inhibits tropomyosin receptor kinase (TRK) with an IC₅₀ of 12 nM, surpassing first-generation inhibitors like larotrectinib . Molecular docking studies show the trifluoromethyl group forms hydrophobic interactions with Leu657 and Val573 in the TRK active site .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin . The cyano group disrupts bacterial cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) .

Table 2: Biological Activity Profile

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| TRK | 12 nM | Competitive ATP binding inhibition |

| MRSA | 8 μg/mL | PBP2a inhibition |

| CYP3A4 | 45 μM | Metabolic stability |

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 3A4 (CYP3A4), yielding a half-life of 6.2 hours in human liver microsomes . This surpasses non-fluorinated analogs (t₁/₂ = 1.5 hours), highlighting its drug-like properties .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Replacing the phenyl group with methyl (as in 1-methyl-5-(trifluoromethyl)indole-3-carbonitrile) reduces TRK affinity (IC₅₀ = 150 nM), underscoring the importance of aromatic bulk . Conversely, substituting trifluoromethyl with chloro maintains antimicrobial activity but increases CYP3A4-mediated clearance .

Table 3: Analog Comparison

| Compound | TRK IC₅₀ (nM) | MRSA MIC (μg/mL) | Metabolic t₁/₂ (h) |

|---|---|---|---|

| 2-Methyl-1-phenyl-5-(CF₃)-indole | 12 | 8 | 6.2 |

| 1-Methyl-5-CF₃-indole | 150 | 32 | 2.1 |

| 2-Methyl-1-phenyl-5-Cl-indole | 45 | 8 | 1.8 |

Synthetic Accessibility

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Incorporating the compound into emissive layers enhances electroluminescence efficiency (18.7 cd/A) due to its high electron affinity (3.1 eV) . Device lifetime exceeds 10,000 hours at 1000 cd/m², outperforming traditional fluorophores like Alq₃ .

Polymer Stabilization

As a photostabilizer in polypropylene, it reduces UV-induced degradation by 70% at 0.5 wt% loading. The trifluoromethyl group quenches free radicals via electron-deficient C-F bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume